3-Amino-6-ethynylpicolinonitrile
Description
3-Amino-6-ethynylpicolinonitrile (AEPO) is a pyridine derivative characterized by an amino group at the 3-position and an ethynyl (C≡CH) group at the 6-position of the pyridine ring. Its molecular formula is C₈H₆N₃, with a molecular weight of 144.16 g/mol. AEPO has garnered attention in analytical chemistry due to its unique role as a Raman reporter in surface-enhanced Raman spectroscopy (SERS). Specifically, it exhibits a distinctive Raman peak at 1977 cm⁻¹ in the biologically silent region (1800–2800 cm⁻¹), enabling ultrasensitive glucose detection at concentrations as low as 10⁻¹¹ M . This property stems from its ethynyl group, which enhances Raman scattering intensity while avoiding interference from endogenous biomolecules.
Properties
IUPAC Name |
3-amino-6-ethynylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCRCSVCZOGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=C(C=C1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethynylpicolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-chloronicotinonitrile.
Amination: The 2-chloronicotinonitrile undergoes nucleophilic substitution with ammonia to introduce the amino group at the 3-position, forming 3-amino-2-chloronicotinonitrile.
Sonogashira Coupling: The 3-amino-2-chloronicotinonitrile is then subjected to a Sonogashira coupling reaction with an acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethynylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-amino-6-ethynylpicolinaldehyde.
Reduction: Formation of 3-amino-6-ethynylpicolinamidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-6-ethynylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-ethynylpicolinonitrile depends on its specific application. In biochemical assays, it can interact with target enzymes or receptors through hydrogen bonding, π-π interactions, and covalent modifications. The ethynyl group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with biological targets.
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparative Insights
SERS Activity: AEPO’s ethynyl group (-C≡CH) provides a strong Raman signal in the silent region, making it superior to analogs with bulkier substituents (e.g., -Si(CH₃)₃ in 6-((Trimethylsilyl)ethynyl)pyridin-3-amine) or electron-withdrawing groups (e.g., -CF₃ in 3-Amino-6-(trifluoromethyl)picolinonitrile) . Methyl (-CH₃) or aminomethyl (-CH₂NH₂) substituents (e.g., 3-Amino-6-methylpicolinonitrile, 6-(Aminomethyl)picolinonitrile) lack the conjugated triple bond necessary for intense Raman scattering .
Trimethylsilyl-ethynyl groups (e.g., 6-((Trimethylsilyl)ethynyl)pyridin-3-amine) enhance stability in catalytic applications but reduce SERS sensitivity due to steric hindrance .
Pharmaceutical Relevance: Compounds like 6-(Aminomethyl)picolinonitrile and 5-Amino-3-(trifluoromethyl)picolinonitrile are primarily used as intermediates in drug discovery, whereas AEPO’s niche remains analytical sensing .
AEPO in SERS-Based Diagnostics
AEPO’s application in glucose sensing leverages its ability to form a "sandwich" complex with 3-aminophenyl boronic acid (APBA) and glucose. This assay demonstrates:
Comparative Performance in Sensing
- Sensitivity: AEPO outperforms nitro- or methyl-substituted analogs (e.g., 2-Amino-5-nitro-6-methylpyridine ) due to its optimized Raman-active moiety.
- Stability: Uniform Ag nanoparticles in AEPO-based assays prevent aggregation issues seen in solution-phase SERS tags .
Biological Activity
3-Amino-6-ethynylpicolinonitrile (C8H5N3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C8H5N3
- Molecular Weight : 155.14 g/mol
- Structure : The compound contains a pyridine ring substituted with an amino group and an ethynyl group, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
- Antiviral Properties : Similar compounds have shown antiviral activity; however, specific data on this compound's antiviral efficacy remains limited.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression, although detailed mechanisms require further investigation.
Anticancer Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The half-maximal inhibitory concentration (IC50) was determined to be approximately 30 µM for the tested cell lines, indicating significant potency at higher concentrations .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
-
Case Study on Tumor Reduction :
- A patient with advanced melanoma was treated with a regimen including derivatives of picolinonitriles. Observations noted a significant reduction in tumor size after three months of treatment.
- Clinical Trial Data :
Safety and Toxicity
Toxicity assessments indicate that while the compound shows promising biological activity, it also presents risks at higher concentrations. In vitro studies demonstrated that concentrations above 100 µM led to significant cytotoxicity in non-cancerous cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
